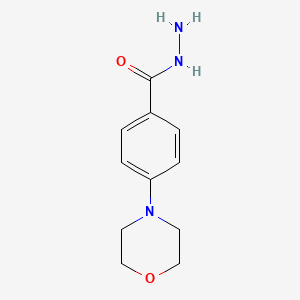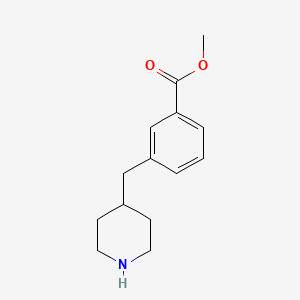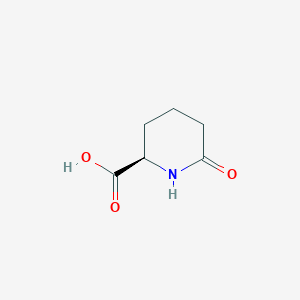![molecular formula C13H20ClNO B1390800 3-[(3-Methylphenoxy)methyl]piperidine hydrochloride CAS No. 28569-13-3](/img/structure/B1390800.png)
3-[(3-Methylphenoxy)methyl]piperidine hydrochloride
説明
“3-[(3-Methylphenoxy)methyl]piperidine hydrochloride” is a chemical compound . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
科学的研究の応用
1. Pharmacological Properties
- Paroxetine Hydrochloride is a phenylpiperidine derivative and a selective serotonin reuptake inhibitor, indicated for various anxiety and stress disorders. It has been extensively researched for its physicochemical properties, spectroscopic data, stability, preparation methods, and pharmacokinetics (Germann, Ma, Han, & Tikhomirova, 2013).
2. Metabolic Activity
- Metabolic Effects in Obese Rats : Studies have shown that certain derivatives of 3-[(3-Methylphenoxy)methyl]piperidine hydrochloride, when administered chronically, can reduce food intake and weight gain in obese rats, suggesting potential metabolic benefits (Massicot, Steiner, & Godfroid, 1985).
3. Feeding Behavior and Toxicity
- Influence on Feeding Behavior : Certain compounds related to 3-[(3-Methylphenoxy)methyl]piperidine have been found to affect the satiety center and reduce obesity in mice, highlighting their potential in appetite control and obesity treatment (Massicot, Thuillier, & Godfroid, 1984).
4. Antidepressant Potential
- Potential Antidepressant Agents : Some derivatives have shown promising biological activity as antidepressants, comparable to existing drugs like viloxazine (Balsamo et al., 1987).
5. Energy Expenditure Stimulation
- Thermogenic Effects in Rats : Certain compounds increase energy expenditure by stimulating resting oxygen consumption and mitochondrial activity in rats, presenting a potential avenue for metabolic syndrome management (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
6. Fluorescent Probes for Metal Ions
- Fluorescent Probes for Cu2+ and Hg2+ : Some piperidine-based compounds have been developed as water-soluble fluorescent probes for detecting Cu2+ and Hg2+ ions in aqueous solutions, with potential applications in environmental monitoring and analytical chemistry (Wang et al., 2014).
7. Opioid Receptor Affinities
- Opioid Agonist/Antagonist Activities : Research into 3-methylpiperidine derivatives has revealed insights into their interaction with opioid receptors and potential therapeutic applications in pain management (Lawson et al., 1988).
8. Synthesis of Piperidine Alkaloids
- Synthesis of Naturally Occurring Piperidines : The synthesis of piperidine alkaloids using a specific cross-metathesis method has been documented, contributing to the field of organic chemistry and pharmacology (Gonzalez-Gomez, Foubelo, & Yus, 2008).
9. Analgesic and Antifungal Activities
- Analgesic and Antifungal Properties : Some 3-methylpiperidine derivatives exhibit notable analgesic and antifungal activities, expanding their potential therapeutic use (Rameshkumar et al., 2003).
10. Peripheral Opioid Antagonist for GI Disorders
- Gastrointestinal Motility Disorders Treatment : Certain 3-methylpiperidine derivatives have been found to be effective as peripherally selective opioid antagonists, suitable for treating gastrointestinal motility disorders (Zimmerman et al., 1994).
Safety And Hazards
特性
IUPAC Name |
3-[(3-methylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14-9-12;/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSBJZKRRXVEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662977 | |
| Record name | 3-[(3-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenoxy)methyl]piperidine hydrochloride | |
CAS RN |
28569-13-3 | |
| Record name | 3-[(3-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1390720.png)











![1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1390740.png)